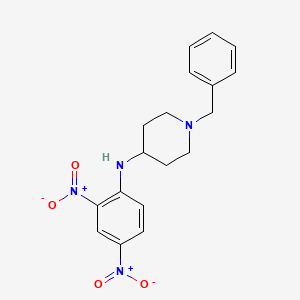

1-苄基-N-(2,4-二硝基苯基)哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is a chemical compound with the molecular formula C18H20N4O4 . It is used in the field of drug discovery .

Molecular Structure Analysis

The molecular structure of 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is represented by the formula C18H20N4O4 . The molecular weight of this compound is 356.38 .科学研究应用

药物化学与药物设计

哌啶类化合物,包括所讨论的化合物,是药物开发中重要的结构单元。其含有一个氮原子和五个碳原子的六元杂环在构建药物中发挥着至关重要的作用。 研究人员探索了多种合成方法来创建取代的哌啶,这些方法对药物设计至关重要 。该化合物的独特结构可能为设计具有潜在生物活性的新型药物提供机会。

杂环合成

该化合物积极参与各种杂环化合物的合成。 例如,它已被用于制备新型 1H-苯并咪唑衍生物,证明了它在生成潜在生物活性分子中的作用.

生物活性

研究已经调查了合成和天然哌啶的生物学特性。研究人员探索了它们作为药理活性化合物的潜力。 虽然关于这种特定化合物的具体数据可能有限,但其哌啶部分表明了与生物靶标的潜在相互作用 .

抗癌剂

哌啶类化合物已被证明有望用作抗癌剂。它们的多种化学结构允许进行修饰,从而增强对癌细胞的选择性和功效。 虽然关于这种特定化合物的直接证据很少,但其哌啶骨架符合潜在抗癌药物的设计原则 .

抗菌应用

哌啶类化合物由于其多种生物活性而被探索为抗菌剂。尽管我们缺乏关于该化合物的具体数据,但其潜在的抗菌特性仍然是进一步研究的诱人途径。

总之,1-苄基-N-(2,4-二硝基苯基)哌啶-4-胺在各个科学领域都具有前景。 研究人员继续探索其应用,使其成为新手和经验丰富的科学家都感兴趣的领域 。如果您需要更多详细信息或其他应用程序,请随时询问!😊

作用机制

Target of Action

The primary target of 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine prevents the entry of HIV-1 into cells .

Pharmacokinetics

The compound’s molecular weight of 35638 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection. CCR5Δ32 homozygous individuals are resistant to R5-tropic HIV-1 infection, while heterozygotes become infected but progress more slowly to AIDS and respond better to treatment . Therefore, the blockade of the CCR5 receptor by 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine could potentially slow the progression of AIDS in infected individuals .

属性

IUPAC Name |

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c23-21(24)16-6-7-17(18(12-16)22(25)26)19-15-8-10-20(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15,19H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATECHEQIQHWYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)

![N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2408822.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide](/img/structure/B2408828.png)

![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)